Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

CAS No.: 1044148-88-0

Cat. No.: VC8042160

Molecular Formula: C15H20Cl2N2O4

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1044148-88-0 |

|---|---|

| Molecular Formula | C15H20Cl2N2O4 |

| Molecular Weight | 363.2 g/mol |

| IUPAC Name | tert-butyl N-(2,6-dichloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Standard InChI | InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3 |

| Standard InChI Key | YYJYBIUKRLKJOI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

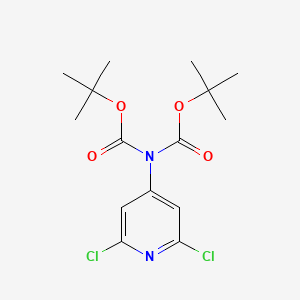

The compound features a central pyridine ring substituted at the 2- and 6-positions with chlorine atoms, a fluorine atom at the 3-position, and an imidodicarbonic acid ester moiety at the 4-position. The ester groups consist of two tert-butyl (1,1-dimethylethyl) units, contributing to its steric bulk and lipophilicity. The structural formula is illustrated below:

Structural Formula:

-

Pyridine Core: 2,6-Dichloro-3-fluoro-4-pyridinyl

-

Ester Groups: 1,3-Bis(tert-butoxycarbonyl)

This configuration enhances resistance to hydrolysis, a trait critical for intermediates in multi-step syntheses .

Nomenclature and Synonyms

The systematic IUPAC name reflects its functional groups and substitution pattern:

-

Primary Name: Imidodicarbonic acid, 2-(2,6-dichloro-3-fluoro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

-

Synonyms:

Synthesis and Manufacturing

| Supplier | Location | Advantage |

|---|---|---|

| Shanghai Haohong Pharmaceutical Co., Ltd. | China | Large-scale production |

| Commedx | China | Custom synthesis |

These suppliers cater to pharmaceutical and research sectors, emphasizing the compound’s role as a specialty intermediate .

Physicochemical Properties

Thermal Stability

The compound’s high predicted boiling point (428.7 \pm 55.0 \, ^\circ\text{C}) and density () indicate suitability for high-temperature reactions. Such properties align with tert-butyl esters’ known thermal resilience, which decompose only above 300 \, ^\circ\text{C} .

Solubility and Reactivity

-

Solubility: Likely low in polar solvents (e.g., water) due to tert-butyl groups, favoring organic media like dichloromethane or tetrahydrofuran.

-

Reactivity: Susceptible to nucleophilic attack at the carbamate carbonyl, enabling functional group interconversions .

Applications and Research Frontiers

Pharmaceutical Intermediates

The structural similarity to pyridine-based antitumor agents (e.g., 2,4-diphenyl-6-aryl pyridines) suggests potential as a precursor in oncology drug development . For instance, dihydroxylated pyridine derivatives exhibit topoisomerase II inhibition, a mechanism leveraged in chemotherapeutics like etoposide . While direct evidence is lacking, the chlorine and fluorine substituents may enhance bioactivity by modulating electron distribution and binding affinity .

Agrochemical Uses

Chlorinated pyridines are prevalent in herbicides and insecticides. The fluorine atom could improve metabolic stability, a strategy employed in modern agrochemical design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume